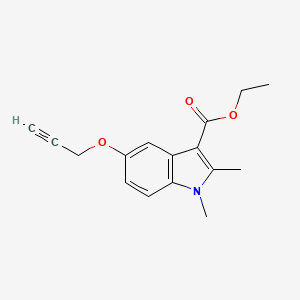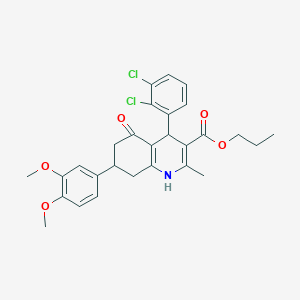![molecular formula C26H29N3O2 B11630479 (5E)-5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione](/img/structure/B11630479.png)
(5E)-5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-({1-[4-(金刚烷-1-基)苯基]-2,5-二甲基-1H-吡咯-3-基}亚甲基)咪唑烷-2,4-二酮是一种结构独特的复杂有机化合物,在各个科学领域具有潜在的应用价值。该化合物以其金刚烷基、苯环和咪唑烷-2,4-二酮部分而著称,使其成为有机化学和药物研究领域的关注对象。
准备方法
合成路线和反应条件
(5E)-5-({1-[4-(金刚烷-1-基)苯基]-2,5-二甲基-1H-吡咯-3-基}亚甲基)咪唑烷-2,4-二酮的合成通常涉及多步有机反应。 一种常见的合成方法是使用铜催化的肟乙酸酯的均相/交叉偶联来构建咪唑烷环 。这种方法提供了一种简单高效的途径,可用于以中等至优异的收率生产取代的咪唑烷。
工业生产方法
该化合物的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 使用先进的催化体系,如钴或铜催化剂,可以提高合成过程的效率 .
化学反应分析
反应类型
(5E)-5-({1-[4-(金刚烷-1-基)苯基]-2,5-二甲基-1H-吡咯-3-基}亚甲基)咪唑烷-2,4-二酮会发生多种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 这种反应涉及添加氢气或去除氧气,通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 这种反应涉及用另一个官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和用于取代反应的各种亲核试剂。 反应条件如温度、溶剂和pH值被仔细控制以获得所需的产物 .
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化反应可能产生相应的酮或羧酸,而还原反应可能产生醇或胺。
科学研究应用
(5E)-5-({1-[4-(金刚烷-1-基)苯基]-2,5-二甲基-1H-吡咯-3-基}亚甲基)咪唑烷-2,4-二酮具有广泛的科学研究应用,包括:
化学: 用作复杂有机分子和杂环合成的构建单元.
生物学: 研究其潜在的生物活性,例如抗菌或抗癌特性。
医学: 探索其潜在的治疗应用,包括药物开发和设计。
工业: 用于生产先进材料和化学中间体 .
作用机制
(5E)-5-({1-[4-(金刚烷-1-基)苯基]-2,5-二甲基-1H-吡咯-3-基}亚甲基)咪唑烷-2,4-二酮的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能通过与酶或受体结合而发挥作用,从而调节其活性。 涉及的具体分子靶点和途径取决于特定的应用和使用环境 .
相似化合物的比较
类似化合物
类似化合物包括其他金刚烷衍生物和咪唑烷-2,4-二酮类似物。例如:
- 苯环上具有不同取代基的金刚烷类化合物。
- 具有不同烷基或芳基的咪唑烷-2,4-二酮衍生物 .
独特性
(5E)-5-({1-[4-(金刚烷-1-基)苯基]-2,5-二甲基-1H-吡咯-3-基}亚甲基)咪唑烷-2,4-二酮的独特性在于其结构特征的特定组合,赋予其独特的化学和生物特性。金刚烷基的存在增强了其稳定性和亲脂性,而咪唑烷-2,4-二酮部分则有助于其反应性和潜在的生物活性。
属性
分子式 |
C26H29N3O2 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
(5E)-5-[[1-[4-(1-adamantyl)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C26H29N3O2/c1-15-7-20(11-23-24(30)28-25(31)27-23)16(2)29(15)22-5-3-21(4-6-22)26-12-17-8-18(13-26)10-19(9-17)14-26/h3-7,11,17-19H,8-10,12-14H2,1-2H3,(H2,27,28,30,31)/b23-11+ |
InChI 键 |
SWACCBANPOOSCH-FOKLQQMPSA-N |
手性 SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)/C=C/6\C(=O)NC(=O)N6 |
规范 SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)C=C6C(=O)NC(=O)N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(3-Cyano-1-methylindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11630401.png)

![ethyl [(5E)-5-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11630410.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630418.png)
![5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630419.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630424.png)
![ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630440.png)
![4-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11630443.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630448.png)
![(6Z)-2-butyl-5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630455.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11630460.png)
![(2Z)-2-[(4-bromophenyl)imino]-N-(4-chlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11630464.png)
![ethyl S-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate](/img/structure/B11630466.png)

